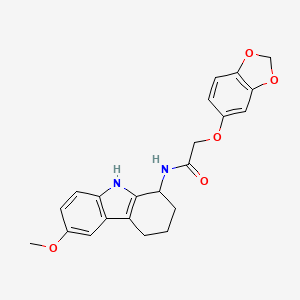![molecular formula C24H25N3O2 B10987073 3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one](/img/structure/B10987073.png)
3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one is a complex organic compound featuring an indole moiety and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be synthesized through a Fischer indole synthesis.
Construction of the Tetrahydropyridoindole Structure: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Final Coupling: The indole and tetrahydropyridoindole units are coupled under specific conditions, such as using a strong base and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed on the ketone group using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Conversion to alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used to study biological pathways involving indole derivatives.
Enzyme Inhibitors: Potential inhibitors of enzymes that interact with indole structures.
Medicine
Pharmacological Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Drug Development: Used as a lead compound in the development of new drugs.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The compound may bind to active sites of enzymes, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one is unique due to its combined indole and tetrahydropyridoindole structures, which may confer distinct biological activities and chemical reactivity compared to simpler indole derivatives.
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-15(11-16-13-25-21-6-4-3-5-18(16)21)24(28)27-10-9-23-20(14-27)19-12-17(29-2)7-8-22(19)26-23/h3-8,12-13,15,25-26H,9-11,14H2,1-2H3 |
InChI Key |
SSBWTIGHLWFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B10986991.png)
![4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987004.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[5-(acetylamino)-2-methoxyphenyl]acetamide](/img/structure/B10987011.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10987012.png)
![3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10987016.png)
![N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987027.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10987029.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B10987037.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide](/img/structure/B10987041.png)

![N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10987061.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10987062.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10987068.png)
![N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10987069.png)
